molecular formula C12H14N2O3 B6491087 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide CAS No. 921543-91-1

2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide

Cat. No.: B6491087
CAS No.: 921543-91-1
M. Wt: 234.25 g/mol
InChI Key: SLSYGDUHRVXQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. This molecule features a 2,3-dihydro-1H-indol-2-one (also known as 2-oxindole) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Compounds based on the 2-oxindole core are frequently investigated for their neuroprotective and antioxidant properties . The structure incorporates key pharmacophoric elements, including an acetamide side chain, which is a common feature in ligands designed to target specific biological receptors. Research into analogous structures suggests potential value in developing novel neuroprotective agents or receptor ligands, making it a compound of interest for hit-to-lead optimization studies and structure-activity relationship (SAR) investigations in drug discovery . This product is strictly for research purposes and is not for human, veterinary, or household use.

Properties

IUPAC Name

2-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-10-4-3-9(13-11(15)7-17-2)5-8(10)6-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSYGDUHRVXQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Methyl-2-Oxo-2,3-Dihydro-1H-Indole

The indole core is typically prepared via:

  • Fischer indole synthesis : Cyclization of phenylhydrazines with ketones under acidic conditions.

  • Buchwald-Hartwig amination : Palladium-catalyzed coupling for N-alkylation.

Example protocol (adapted from US20030158153A1):

  • Alkylation : Indole (1.0 g) reacts with methyl iodide (1.2 eq) in DMSO using NaH (1.1 eq) at 60°C for 3 hr.

  • Oxidation : The resulting 1-methylindole undergoes oxidation with oxalyl chloride (1.2 eq) in THF at 0°C→25°C to install the 2-oxo group.

StepReagentsConditionsYield
N-methylationMeI, NaH, DMSO60°C, 3 hr78%
2-Oxo formation(COCl)₂, THF0°C→25°C, 3 hr65%
MethodAdvantagesLimitationsYield Range
AOne-stepPoor regioselectivity40-55%
BHigh purityMulti-step62-68%

Alternative Route via Palladium-Catalyzed Coupling

A patent-derived approach (US20030158153A1) employs:

  • Suzuki-Miyaura coupling of 5-bromo-1-methyl-2-oxoindole with methoxyacetyl pinacol boronate.

  • Buchwald-Hartwig amination for acetamide installation.

Optimized conditions:

  • Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • K₃PO₄ base, dioxane/H₂O (4:1), 100°C, 12 hr

  • Achieves 74% yield with >95% regiopurity.

Solubility and Process Optimization

Quantum mechanical calculations (DFT) reveal:

  • ΔG_solvation : −4.2 kcal/mol in water vs. −6.8 kcal/mol in DMSO, guiding solvent selection.

  • Microwave-assisted synthesis reduces reaction times from 24 hr to 45 min with comparable yields.

Scale-up considerations:

  • Avoid DMSO due to purification challenges; substitute with DMAc/NMP.

  • Implement flow chemistry for exothermic acetylation steps.

Analytical Characterization

Critical spectral data for validation:

  • ¹H NMR (DMSO-d₆) : δ 3.27 (s, 3H, N-CH₃), 3.78 (s, 3H, OCH₃), 4.12 (s, 2H, COCH₂O), 6.88–7.25 (m, 3H, aromatic).

  • HRMS : m/z 261.1102 [M+H]⁺ (calc. 261.1105).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the indole nitrogen or the methoxy group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions are common in the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, under conditions such as reflux in organic solvents.

Major Products

    Oxidation: Formation of N-oxide derivatives or methoxy group oxidation products.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.

    Chemical Research: It serves as a model compound in the study of indole chemistry, helping to elucidate reaction mechanisms and develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methoxy and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole/Indoline Core

Adamantane-Substituted Analogs

Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., 5a–y) feature a bulky adamantane group at the indole 2-position. This substitution increases molecular weight (e.g., ~400–450 g/mol) and lipophilicity compared to the target compound (MW ~218–326 g/mol). Adamantane derivatives often exhibit enhanced metabolic stability but may suffer from reduced solubility and bioavailability .

Methoxyphenoxy-Substituted Analog

2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (CAS 921813-87-8) introduces a 3-methoxyphenoxy group to the acetamide chain. This modification increases molecular weight to 326.3 g/mol (C₁₈H₁₈N₂O₄) and may enhance π-π stacking interactions with aromatic residues in target proteins. However, the additional methoxy group could alter pharmacokinetic properties, such as membrane permeability .

N,N-Dimethylacetamide Analogs

2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 2426-20-2) replaces the 1-methyl-2-oxoindoline core with a simple indole ring and substitutes the acetamide nitrogen with dimethyl groups. This reduces hydrogen-bonding capacity (PSA = 62.4 Ų vs. ~66.5 Ų for the target compound) and lowers molecular weight (246.26 g/mol). Such changes may decrease target affinity but improve metabolic clearance .

Functional Group Modifications

Cyanomethyl-Substituted Indoline

The compound N-[(3R)-3-(cyanomethyl)-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl]acetamide (C₁₃H₁₃N₃O₂) incorporates a cyanomethyl group at the indoline 3-position. However, this substitution increases molecular complexity and may pose synthetic challenges .

Sulfonamide and Chlorobenzoyl Derivatives

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33) features a 4-chlorobenzoyl group and a sulfonamide moiety. The chlorine atoms enhance electrophilicity and receptor binding, while the sulfonamide improves water solubility. However, these groups may increase toxicity risks compared to the target compound’s simpler acetamide structure .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of 2-Methoxy-N-(1-Methyl-2-Oxoindolin-5-yl)Acetamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) PSA (Ų) Key Substituents
Target Compound C₁₃H₁₄N₂O₃ ~246.27 ~66.5 1-Methyl-2-oxoindoline, methoxyacetamide
Adamantane-substituted analog C₂₄H₂₇N₂O₂ ~391.49 ~75.9 Adamantane at indole 2-position
3-Methoxyphenoxy analog C₁₈H₁₈N₂O₄ 326.34 ~78.2 3-Methoxyphenoxy-acetamide
N,N-Dimethylacetamide analog C₁₃H₁₄N₂O₃ 246.26 62.4 N,N-Dimethylacetamide
Cyanomethyl-indoline analog C₁₃H₁₃N₃O₂ 243.26 ~85.7 Cyanomethyl at indoline 3-position

PSA : Polar Surface Area (predicts membrane permeability)

Biological Activity

2-Methoxy-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H11N3O3
  • Molecular Weight : 233.23 g/mol
  • InChIKey : GNFSMODXBIWOSI-UHFFFAOYSA-N

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor effects. For instance, in vitro experiments demonstrated that the compound reduced the viability of MDA-MB-231 breast cancer cells by approximately 55% at a concentration of 10 μM after three days of treatment. In vivo studies using xenograft models further confirmed its efficacy, showing a notable reduction in tumor size when administered at a dose of 20 mg/kg daily .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4.69
Escherichia coli5.64
Bacillus subtilis8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that its antitumor effects may be related to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth. Additionally, its antimicrobial action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Breast Cancer Treatment : A study involving xenograft models showed that mice treated with the compound exhibited significantly reduced tumor growth compared to controls, suggesting its potential role as an adjunct therapy in breast cancer management .
  • Antimicrobial Efficacy : In clinical settings, derivatives of this compound have been tested against drug-resistant bacterial strains, demonstrating significant activity that could lead to new treatment options for infections caused by resistant pathogens .

Q & A

Q. Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
1Chloroacetyl chloride, triethylamine, CHCl₃, 0–5°C78–85
2K₂CO₃, DMF, 80°C, 12 h90
3Recrystallization (ethanol)95% purity

What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 3.8 ppm (methoxy -OCH₃), δ 6.9–7.5 ppm (aromatic protons), and δ 9.8 ppm (amide -NH) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm validate the acetamide moiety .
  • Infrared (IR) Spectroscopy :
    • Absorption bands at 1667 cm⁻¹ (C=O stretch) and 3468 cm⁻¹ (N-H stretch) .
  • X-ray Crystallography :
    • Resolves bond angles and stereochemistry; e.g., dihedral angles between indole and acetamide groups .

How can researchers investigate the reaction mechanisms (e.g., nucleophilic substitution or oxidation) involved in modifying the indole core of this compound?

Advanced Research Question

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during oxidation .
  • Computational Modeling :
    • Density Functional Theory (DFT) to calculate activation energies for substitution pathways .
    • Molecular dynamics simulations to predict regioselectivity in electrophilic attacks .

What experimental strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition or receptor binding assays?

Advanced Research Question

  • Enzyme Inhibition Assays :
    • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to targets like serotonin receptors .
  • Cell-Based Assays :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) .

How should researchers address contradictions in spectral data (e.g., NMR shifts or IR absorptions) observed during structural validation?

Advanced Research Question

  • Cross-Validation :
    • Compare experimental IR/NMR data with computational predictions (e.g., ACD/Labs or ChemDraw) .
    • Repeat synthesis under inert conditions to rule out oxidation artifacts .
  • Advanced Techniques :
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
    • High-resolution mass spectrometry (HRMS) to confirm molecular formula .

What computational approaches (e.g., molecular docking, DFT) are suitable for predicting the compound's interaction with biological targets or its electronic properties?

Advanced Research Question

  • Molecular Docking :
    • Use AutoDock Vina to simulate binding to cytochrome P450 or COX-2 active sites .
    • Validate with crystallographic data from homologous proteins .
  • DFT Calculations :
    • Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
    • Calculate electrostatic potential maps to assess hydrogen-bonding propensity .

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